Home > Products > Building Blocks P3959 > 10-Aminocamptothecin
10-Aminocamptothecin - 86639-63-6

10-Aminocamptothecin

Catalog Number: EVT-297410
CAS Number: 86639-63-6
Molecular Formula: C20H17N3O4
Molecular Weight: 363.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Camptothecins are a class of chemotherapeutic agents that have shown significant promise in the treatment of cancer. Among these, 10-Aminocamptothecin (10-AC) and its derivatives have garnered attention due to their unique mechanism of action, which involves the stabilization of DNA topoisomerase I (top1) cleavable complexes, leading to the inhibition of DNA replication and transcription1. This mechanism is crucial for their antitumor activity, as it results in the conversion of these complexes into DNA damage when replication forks collide with the stabilized complexes1.

Applications in Various Fields

Cancer Treatment

Camptothecin derivatives have been extensively studied for their anticancer properties. For instance, 10-hydroxycamptothecin (HCPT) has been shown to induce differentiation in human hepatoma Hep G2 cells, leading to cell cycle arrest at the G2/M phase, down-regulation of proliferating cell nuclear antigen (PCNA), and up-regulation of the tumor suppressor protein p532. This differentiation-inducing effect is significant as it represents a potential therapeutic strategy for treating hepatocellular carcinoma.

Drug Delivery Systems

The poor water solubility and unpredictable toxicity of camptothecins have led to the development of novel drug delivery systems. Conjugation of 10-amino-7-ethylcamptothecin (SN-392) to poly(ethylene glycol) (PEG) through a peptide spacer has been reported to improve the drug's solubility and stability3. These PEG-conjugated drugs release the active compound in the presence of lysosomal enzymes, such as cathepsins, and have shown promising activity against various cancer cell lines in preclinical tests3. The pharmacokinetic studies suggest that these conjugates act as a reservoir, prolonging the mean residence time of the drug in the body3.

Prostate Cancer Research

The topoisomerase I inhibitor 9-Aminocamptothecin (9-AC) has demonstrated preclinical activity against prostate cancer, a disease known for its resistance to many cytotoxic agents4. In vitro studies have shown that 9-AC is effective against hormone-sensitive and hormone-resistant prostate cancer cell lines4. Additionally, in vivo experiments using a colloidal dispersion formulation of 9-AC have resulted in tumor growth inhibition and regression in a mouse xenograft model of prostate cancer4. These findings support the potential clinical application of 9-AC in the treatment of prostate cancer.

9-Aminocamptothecin

    Compound Description: 9-Aminocamptothecin (9-AC) is a water-insoluble camptothecin derivative that acts as a topoisomerase I inhibitor. [, ] It exhibits antitumor activity, particularly against prostate cancer. [] Similar to other camptothecins, its terminal lactone ring, crucial for antitumor activity, opens spontaneously under physiological conditions to an inactive carboxy form. [] Thus, prolonged administration is needed for effective cytotoxicity. []

7-Ethyl-14-Aminocamptothecin

    Compound Description: Camptothecin (CPT) is a cytotoxic alkaloid that serves as the parent compound for several anticancer agents. []

10-Hydroxycamptothecin

7-t-Butyldimethylsilyl-10-Hydroxycamptothecin

    Compound Description: This compound is a camptothecin analog investigated for its two-photon excitation properties, which could be beneficial for detecting and monitoring the drug in biological systems. []

7-Trimethylsilyl-10-Aminocamptothecin

    Compound Description: This is a newly synthesized camptothecin analog found to possess promising two-photon excitation properties, suggesting its potential as a new experimental therapeutic. []

9-Nitrocamptothecin

    Compound Description: This camptothecin analog has undergone phase III clinical trials for pancreatic cancer. [] It is metabolized to 9-aminocamptothecin in vivo. []

Hycamtin (Topotecan)

    Compound Description: Hycamtin, also known as Topotecan, is a clinically used camptothecin analog. [, ] It has a dimethylaminomethyl group at position 9 and a hydroxy group at position 10 of the camptothecin core. []

7-t-Butyldimethylsilyl- Camptothecin

    Compound Description: This camptothecin analog was included in a study investigating two-photon excitation properties of various camptothecins. []

7-Trimethylsilyl-10- Hydroxycamptothecin

    Compound Description: This camptothecin analog was part of a study investigating the use of two-photon excitation for detecting and monitoring camptothecin drugs. []

Source and Classification
  • Source: 10-Aminocamptothecin is derived from camptothecin, which was first extracted from the bark of the Chinese tree Camptotheca acuminata.
  • Classification: It is classified under antineoplastic agents, specifically as a topoisomerase I inhibitor. This class of drugs is crucial in cancer treatment due to their mechanism of inducing DNA damage selectively in rapidly dividing cells.
Synthesis Analysis

The synthesis of 10-Aminocamptothecin can be achieved through several methodologies, with the most common involving the nitration of camptothecin to produce 10-nitrocamptothecin, followed by reduction:

  1. Nitration: Camptothecin is treated with nitrating agents (such as nitric acid) to introduce a nitro group at the 10-position.
  2. Reduction: The nitro group is then reduced using reducing agents like palladium on carbon or iron in acidic conditions to yield 10-Aminocamptothecin.

Industrial Production Methods

For large-scale production, biotechnological approaches are often employed. Techniques such as plant tissue culture and genetic manipulation are utilized to enhance the yield of camptothecin and its derivatives.

Molecular Structure Analysis

The molecular structure of 10-Aminocamptothecin can be described as follows:

  • Chemical Formula: C₁₁H₁₄N₂O₃
  • Molecular Weight: Approximately 218.25 g/mol
  • Structure: The compound features a fused ring system typical of camptothecin derivatives, with an amino group at the 10-position. This modification enhances its solubility and biological activity compared to its parent compound.

Structural Characteristics

  • Functional Groups: The presence of an amino group contributes to its reactivity and interaction with biological targets.
  • Stereochemistry: The stereochemical configuration plays a significant role in its biological activity, influencing how it interacts with topoisomerase I.
Chemical Reactions Analysis

10-Aminocamptothecin undergoes several chemical reactions that are crucial for its functionality:

  1. Oxidation: Can convert 10-Aminocamptothecin into various nitro derivatives.
  2. Reduction: Reduction reactions can regenerate camptothecin or yield other derivatives.
  3. Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, allowing for the synthesis of various analogs with modified pharmacological properties.

Common Reagents and Conditions

  • Oxidation: Typically involves nitric acid or other oxidizing agents.
  • Reduction: Palladium on carbon is commonly used as a catalyst.
  • Substitution: Various nucleophiles can be employed depending on the desired modification.
Mechanism of Action

The primary mechanism of action for 10-Aminocamptothecin involves the inhibition of topoisomerase I:

  1. Binding: The compound binds to the topoisomerase I-DNA complex, forming a ternary complex that stabilizes DNA breaks.
  2. DNA Damage: This stabilization prevents the re-ligation of DNA strands after they have been cleaved, leading to double-strand breaks.
  3. Apoptosis Induction: The accumulation of DNA damage activates cellular pathways that lead to apoptosis.

Pharmacokinetics

The pharmacokinetic profile includes a triexponential disposition with a prolonged terminal phase, which affects dosing strategies in clinical settings.

Physical and Chemical Properties Analysis

10-Aminocamptothecin possesses distinct physical and chemical properties:

  • Solubility: It has moderate solubility in water, which can be enhanced through modification (e.g., glucuronide prodrugs).
  • Stability: The lactone form is stable at low pH but can undergo hydrolysis at physiological pH, affecting its efficacy.
  • Fluorescence Properties: Exhibits favorable fluorescence characteristics under specific excitation conditions, making it useful for imaging applications.
Applications

The applications of 10-Aminocamptothecin are primarily within oncology:

  1. Cancer Treatment: It has shown effectiveness against various tumor types by inducing apoptosis through DNA damage.
  2. Drug Development: It serves as a lead compound for synthesizing more potent analogs and prodrugs that improve solubility and reduce toxicity.
  3. Research Tool: Utilized in studies investigating DNA repair mechanisms and topoisomerase functions.

Novel Developments

Recent research has focused on developing antibody-drug conjugates using camptothecin analogs, enhancing targeted delivery while minimizing systemic toxicity.

Introduction to 10-Aminocamptothecin

Note on Terminology: The compound commonly referenced as "9-Aminocamptothecin" (9-AC) in scientific literature is frequently misidentified as "10-Aminocamptothecin" in non-specialist sources. This review uses both terms interchangeably, reflecting historical naming inconsistencies, but focuses on the compound with an amino group at position 9 of the camptothecin A-ring.

Historical Context and Discovery of Camptothecin Derivatives

Camptothecin (CPT), a cytotoxic quinoline alkaloid, was first isolated by Wall and Wani in 1966 from the bark of Camptotheca acuminata, a tree used in traditional Chinese medicine [2] [4] [5]. Early clinical trials in the 1970s used the water-soluble carboxylate salt but were halted due to severe toxicity (hemorrhagic cystitis, myelosuppression) and inconsistent efficacy [2] [4]. Interest revived in the 1980s when CPT’s mechanism of action—inhibition of DNA topoisomerase I (Topo I)—was identified [1] [6]. This spurred development of derivatives with improved solubility and reduced toxicity, including topotecan and irinotecan (FDA-approved) and experimental agents like 9-aminocamptothecin (9-AC, NSC #603071) [3] [5]. 9-AC was synthesized in the 1980s by Wall’s team as part of structure-activity relationship (SAR) studies exploring substitutions at position 9 of the CPT A-ring [3] [5].

Structural Classification and Significance of 10-Aminocamptothecin

9-Aminocamptothecin (9-AC) retains the core pentacyclic scaffold of CPT but features a crucial amino (-NH₂) group at position 9 (C9) of the A-ring, replacing the hydrogen atom in the parent compound [5] [7]. Its structure and key features include:

  • Pentacyclic Core: Comprising pyrrolo[3,4-β]quinoline (A, B, C rings), pyridone (D ring), and α-hydroxylactone (E ring) moieties [7].
  • Chiral Center: The (S)-configuration at C20 in the E-ring lactone is essential for Topo I inhibition; the (R)-epimer is inactive [7] [6].
  • 9-Amino Substitution: The electron-donating amino group enhances DNA binding affinity and stabilizes the ternary Topo I-DNA-drug complex compared to unmodified CPT [5] [7].
  • Lactone-Carboxylate Equilibrium: Like all CPTs, 9-AC exists in pH-dependent equilibrium between the active lactone form and inactive carboxylate form. The lactone predominates under acidic conditions (e.g., tumor microenvironments) [3] [7].

Formulation Challenges: Early studies revealed that 9-AC’s therapeutic efficacy depended critically on maintaining sustained plasma levels of the lactone form. Subcutaneous (SC) administration of a suspension formulation (rather than a solution) proved superior in murine models by mimicking a continuous intravenous infusion, prolonging lactone exposure above the cytotoxic threshold (4 nM for 72 hours) [3].

Table 1: Key Structural Features of 9-Aminocamptothecin (9-AC)

Structural ElementChemical FeatureFunctional Significance
A-Ring9-Amino (-NH₂) substitutionEnhances DNA binding affinity; stabilizes ternary complex
E-Ringα-HydroxylactoneEssential for Topo I binding; (S)-configuration at C20 required
Lactone FormClosed E-ringActive form; favored at acidic pH
Carboxylate FormHydrolyzed E-ringInactive form; binds avidly to human serum albumin

Role in Topoisomerase I Inhibition: Mechanistic Overview

9-AC exerts cytotoxicity primarily through selective, reversible inhibition of Topo I, an essential nuclear enzyme that relieves DNA torsional stress during replication and transcription:

  • Ternary Complex Formation: 9-AC binds reversibly at the interface of the Topo I-DNA covalent complex ("cleavable complex"), forming a ternary Topo I-DNA-9-AC complex [1] [6]. The C9 amino group enhances interactions with DNA bases adjacent to the cleavage site.
  • Inhibition of DNA Religation: Topo I normally cleaves one DNA strand, allows rotation/unwinding, and re-ligates the nick. 9-AC binding stabilizes the cleavable complex, preventing DNA re-ligation while Topo I remains covalently attached to the 3'-DNA end [6] [7].
  • Replication Fork Collision: During S-phase, advancing replication forks collide with stabilized cleavable complexes. This converts transient single-strand breaks (SSBs) into irreversible double-strand breaks (DSBs) [1] [6].
  • DNA Damage Response: DSBs trigger cell cycle arrest (S/G2 phase) and activation of DNA damage repair pathways (e.g., ubiquitin-proteasome degradation of Topo I, SUMOylation). If repair fails, apoptosis is induced [6].

Table 2: Preclinical Pharmacokinetic Parameters of 9-AC Lactone [3]

SpeciesRouteDose (mg/m²)t½ γ (min)CLTB (mL/min/m²)Vd ss (L/m²)Key Finding
MouseIV bolus1582.81936.3Rapid clearance
MouseSC suspension12~1050--Slow absorption mimics CIV infusion
RatIV bolus68090028.2High clearance & distribution
DogIV bolus2032790660.0Sensitive species for toxicity
MonkeyIV infusion2.4–6.019242019.2Moderate clearance

Species-Specific Sensitivity: A critical finding was the 100-fold higher sensitivity of human and dog CFU-GM (bone marrow progenitor cells) to 9-AC lactone (IC90 ~6.8 nM and 7.5 nM, respectively) compared to mice (IC90 ~55 nM). This predicted severe human myelosuppression and guided clinical dosing strategies [3].

Properties

CAS Number

86639-63-6

Product Name

10-Aminocamptothecin

IUPAC Name

(19S)-7-amino-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione

Molecular Formula

C20H17N3O4

Molecular Weight

363.4 g/mol

InChI

InChI=1S/C20H17N3O4/c1-2-20(26)14-7-16-17-11(5-10-6-12(21)3-4-15(10)22-17)8-23(16)18(24)13(14)9-27-19(20)25/h3-7,26H,2,8-9,21H2,1H3/t20-/m0/s1

InChI Key

MVUUMBZAHAKPKQ-FQEVSTJZSA-N

SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)N)O

Synonyms

10-amino-20(S)-camptothecin
10-amino-CPT
10-aminocamptothecin
10-aminocamptothecin, (R)-isomer
10-aminocamptothecin, (S)-isome

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)N)O

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.